molecular formula C12H17NO2S3 B2653816 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705102-01-7

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2653816
CAS No.: 1705102-01-7
M. Wt: 303.45
InChI Key: DWJKVNLDYPMIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that features a thiazepane ring fused with a thiophene ring and a cyclopropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a thiophene derivative, followed by the introduction of the cyclopropylsulfonyl group through sulfonylation reactions. The final step often involves the formation of the thiazepane ring via cyclization reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonyl group or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or thiazepane rings.

Scientific Research Applications

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: The compound’s properties make it suitable for use in organic electronics, such as in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-(thiophen-2-yl)pyridine and 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene share structural similarities with 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane.

    Thiazepane Derivatives: Other thiazepane-based compounds with different substituents can also be considered similar.

Uniqueness

This compound is unique due to the presence of both the cyclopropylsulfonyl group and the thiophene ring fused with the thiazepane ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-cyclopropylsulfonyl-7-thiophen-2-yl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S3/c14-18(15,10-3-4-10)13-6-5-12(17-9-7-13)11-2-1-8-16-11/h1-2,8,10,12H,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJKVNLDYPMIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.